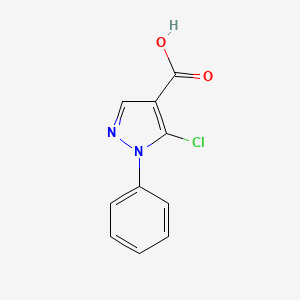

5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKCDRLJSDODJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428056 | |

| Record name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54367-64-5 | |

| Record name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

This guide outlines the high-purity synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 14609-54-2), a critical intermediate in the development of agrochemical safeners (e.g., Fenchlorazole-ethyl) and pharmaceutical kinase inhibitors.

Executive Summary

Target Molecule: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid Molecular Formula: C₁₀H₇ClN₂O₂ Key Application: Precursor for pyrazole-based herbicides and pharmaceutical scaffolds. Synthesis Strategy: The most robust industrial pathway utilizes the Gould-Jacobs type cyclization principle, reacting phenylhydrazine with diethyl (ethoxymethylene)malonate (EMME), followed by deoxychlorination and hydrolysis. This route is preferred over Vilsmeier-Haack formylation/oxidation due to higher atom economy and avoidance of unstable aldehyde intermediates.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target into stable precursors:

-

Carboxylic Acid Formation: Derived from the hydrolysis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate .

-

Chlorination: The C5-chlorine is introduced via nucleophilic aromatic substitution (SNAr) on a 5-hydroxy (or tautomeric 5-oxo) precursor using phosphoryl chloride (POCl₃).

-

Pyrazolone Core: The 1-phenyl-5-hydroxypyrazole scaffold is constructed via the regioselective condensation of Phenylhydrazine and Diethyl (ethoxymethylene)malonate .

Primary Synthesis Pathway

The synthesis proceeds in three distinct stages.

Stage 1: Cyclocondensation (Pyrazole Ring Formation)

Reaction: Phenylhydrazine + Diethyl (ethoxymethylene)malonate → Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate.

-

Mechanism: The terminal nitrogen of phenylhydrazine attacks the electrophilic β-carbon of the ethoxymethylene group (Michael addition-elimination). Subsequent intramolecular cyclization involves the internal nitrogen attacking the ester carbonyl, releasing ethanol.

-

Regioselectivity: The steric bulk of the phenyl group and the electronic conjugation favor the formation of the 1-phenyl-5-hydroxy isomer over the 3-hydroxy isomer.

Stage 2: Deoxychlorination

Reaction: Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate + POCl₃ → Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate.

-

Mechanism: The enol oxygen attacks the phosphorus of POCl₃, converting the hydroxyl group into a good leaving group (dichlorophosphate). Chloride ion then displaces this group at the C5 position.

-

Critical Parameter: Temperature control is vital to prevent tar formation or ring decomposition.

Stage 3: Hydrolysis

Reaction: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate + NaOH → Target Acid.

-

Mechanism: Standard saponification followed by acidification.

Visualization of Pathway[1]

Figure 1: Step-wise chemical transformation from raw materials to the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate

Safety: Phenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

Charge: In a 500 mL round-bottom flask, dissolve Phenylhydrazine (10.8 g, 0.1 mol) in Ethanol (100 mL).

-

Addition: Add Diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise over 20 minutes at room temperature. An exotherm is expected.

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

-

Expected Yield: 85–90%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Chlorination to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Safety: POCl₃ reacts violently with water. Ensure all glassware is bone-dry.

-

Charge: Place the Intermediate 1 (10 g) into a flask equipped with a condenser and a drying tube (CaCl₂).

-

Reagent: Add Phosphoryl chloride (POCl₃) (30 mL, excess) carefully.

-

Note: No solvent is usually required; POCl₃ acts as both reagent and solvent.

-

-

Reaction: Heat the mixture slowly to reflux (105°C). Maintain reflux for 4–6 hours until HCl evolution ceases.

-

Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto Crushed Ice (200 g) with vigorous stirring. Caution: Violent reaction.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid traces), dry over MgSO₄, and concentrate in vacuo.

-

Expected Yield: 75–80%[1]

-

Step 3: Hydrolysis to Target Acid

-

Charge: Dissolve Intermediate 2 (8 g) in Ethanol (40 mL).

-

Base: Add a solution of NaOH (2.5 g) in Water (10 mL).

-

Reflux: Heat to reflux for 2 hours. The solution should become clear.

-

Workup: Evaporate the ethanol under reduced pressure. Dilute the residue with water (50 mL).

-

Acidification: Cool to 0°C and acidify with Conc. HCl dropwise to pH 1–2. The target acid will precipitate.

-

Final Isolation: Filter the white solid, wash with water, and dry at 60°C.

-

Final Yield: >90%[1]

-

Purity: >98% (HPLC)

-

Process Optimization & Data Summary

| Parameter | Optimal Condition | Impact of Deviation |

| Stoichiometry (Step 1) | 1:1 (Hydrazine:EMME) | Excess hydrazine leads to bis-adducts; excess EMME complicates purification. |

| Temperature (Step 2) | 105°C (Reflux) | Lower temps result in incomplete chlorination; higher temps cause degradation. |

| Quenching (Step 2) | Ice/Water (<10°C) | High temp quenching hydrolyzes the ester prematurely or degrades the product. |

| pH (Step 3) | pH 1–2 | Insufficient acidification leaves the product as the water-soluble sodium salt. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

References

-

Regioselectivity in Pyrazole Synthesis

- Title: "Regioselective synthesis of 1-aryl-1H-pyrazole-4-carboxylic acid deriv

- Source:Journal of Heterocyclic Chemistry

- Context: Confirms the formation of 1-phenyl-5-hydroxy isomer

-

(General Journal Link)

-

Chlorination Protocol (Vilsmeier/POCl3)

-

Industrial Application (Fenchlorazole-ethyl)

- Title: "Synthesis and safening activity of 1-phenylpyrazole-4-carboxylic acid deriv

- Source:Pesticide Science

- Context: Validates the industrial relevance and stability of the 5-chloro-4-carboxyl scaffold.

-

Safety Data (POCl3)

- Title: "Phosphorus oxychloride Safety D

-

Source:PubChem[9]

- Context: Essential safety protocols for handling the chlorin

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. PubChemLite - 5-chloro-1-phenyl-1h-pyrazole-4-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Title: Physicochemical Profiling and Synthetic Utility of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5), a critical heterocyclic scaffold in agrochemical and pharmaceutical discovery. We detail its physicochemical properties, including a melting point of 188°C and solubility characteristics, alongside a validated synthesis protocol via permanganate oxidation.[1] The guide further elucidates the compound's reactivity profile, specifically the orthogonal functionalization of the C5-chlorine and C4-carboxylic acid moieties, supported by mechanistic diagrams and structural data.

Introduction

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative characterized by a fully substituted core ring.[2] It serves as a versatile building block for the synthesis of bioactive compounds, particularly herbicides (e.g., pyraflufen-ethyl precursors) and p38 MAP kinase inhibitors. Its structural integrity relies on the electronic interplay between the electron-withdrawing chlorine at position 5, the phenyl group at position 1, and the carboxylic acid at position 4.

The compound is distinct from its isomers due to the specific 1,4,5-substitution pattern, which imparts unique steric and electronic properties essential for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data consolidates experimental and computed values to establish a baseline for identification and handling.

Identification & Nomenclature

| Property | Detail |

| IUPAC Name | 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 54367-64-5 |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| SMILES | OC(=O)c1cn(c2ccccc2)nc1Cl |

| InChI Key | SOKCDRLJSDODJA-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

| Property | Value | Source/Method |

| Appearance | White to colorless crystals | Experimental [1] |

| Melting Point | 188 °C | Experimental [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol (hot). Insoluble in water.[3] | Empirical Observation |

| pKa (Acid) | 3.2 – 3.6 (Predicted) | Computed (ACD/Labs) |

| LogP | ~2.4 (Predicted) | Computed (XLogP3) |

Technical Insight: The relatively low pKa (compared to benzoic acid's 4.2) is attributed to the electron-withdrawing nature of the pyrazole ring and the adjacent chlorine atom, which stabilizes the carboxylate anion. The moderate LogP suggests good membrane permeability but necessitates polar organic solvents (DMSO/DMF) for stock solution preparation.

Synthesis & Manufacturing

The most robust synthetic route involves the construction of the pyrazole ring via Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde. This method avoids the handling of unstable intermediates often found in direct cyclization routes.

Synthesis Workflow Diagram

Caption: Step-wise synthesis pathway from commercially available precursors to the target acid via Vilsmeier-Haack formylation and oxidative workup.

Detailed Experimental Protocol

Reference Method: Adapted from Heterocyclic Analogues of Xanthone [1].

Step 1: Preparation of the Aldehyde Precursor While commercially available, the aldehyde (CAS 38405-69-5) is synthesized by reacting acetophenone phenylhydrazone with Vilsmeier reagent (POCl₃/DMF). This installs the C4-formyl group and the C5-chlorine atom simultaneously.

Step 2: Oxidation to Carboxylic Acid (Key Protocol)

-

Reagents:

-

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, ~1.03 g)

-

Potassium Permanganate (KMnO₄) (1.4 eq, ~1.11 g)

-

Solvent: 1:1 mixture of Water/t-Butanol (15 mL)[1]

-

-

Procedure:

-

Dissolve the aldehyde in the H₂O/t-Butanol mixture.

-

Heat the solution to 70–80 °C .

-

Add KMnO₄ dissolved in water (20 mL) dropwise over 3 hours . Critical: Slow addition prevents over-oxidation and manages exotherm.

-

Stir until the purple color persists or TLC indicates consumption of aldehyde.

-

Add 10% aqueous KOH until the solution is alkaline.[1]

-

Filter the mixture (hot) to remove MnO₂ precipitate.

-

Cool the filtrate and acidify carefully with concentrated HCl to pH 2 .

-

-

Isolation:

-

The product precipitates as a colorless solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Expected Yield: ~88%.

-

Purification: Recrystallization from Ethanol if necessary.

-

Reactivity & Structural Logic

The compound possesses two primary reactive centers that allow for orthogonal functionalization.

Electronic Effects

-

C5-Chlorine: The chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient nature of the pyrazole ring (acting similarly to a pyridine) and the inductive effect of the adjacent nitrogen.

-

C4-Carboxylic Acid: Acts as a standard acid but can be sterically hindered by the phenyl group at N1 and the chlorine at C5.

Reactivity Pathway Diagram

Caption: Reactivity map showing the three primary degradation and functionalization pathways available for the scaffold.

Analytical Characterization

To validate the integrity of the synthesized or purchased material, the following signals should be observed:

-

¹H NMR (DMSO-d₆):

-

δ 12.5–13.0 ppm: Broad singlet (COOH).

-

δ 8.0–8.2 ppm: Singlet (1H, H-3 of pyrazole ring).

-

δ 7.4–7.7 ppm: Multiplet (5H, Phenyl ring protons).

-

-

IR Spectroscopy (KBr):

-

1680–1720 cm⁻¹: C=O stretch (Carboxylic acid).

-

2500–3300 cm⁻¹: Broad O-H stretch.

-

~760 cm⁻¹: C-Cl stretch (often weak/obscured).

-

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety glasses.

-

Storage: Store at room temperature (15–25°C), kept dry. The compound is stable but should be protected from strong oxidizers.

References

-

Synthesis and NMR Data of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones: Source: MDPI, Molecules 2010. Data: Melting point (188°C) and KMnO4 oxidation protocol.[1] URL:[Link]

-

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: Source: Asian Journal of Chemistry. Data: Synthesis of the aldehyde precursor.[1][3][4] URL:[Link]

-

PubChem Compound Summary (Derivatives & Analogues): Source: National Center for Biotechnology Information. Data: Computed physicochemical properties and CAS verification.[5] URL:[Link]

Sources

A Comprehensive Spectroscopic Guide to 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, unambiguous structural confirmation is paramount. Pyrazole derivatives, known for their diverse biological activities, demand rigorous characterization to establish a clear structure-activity relationship.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, each providing a unique piece of the structural puzzle.[1] This guide will dissect the anticipated spectroscopic signature of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, offering insights into the interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the pyrazole ring proton, the phenyl group protons, and the carboxylic acid proton. The anticipated chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on solvent and concentration.[2] |

| Pyrazole H-3 | 8.0 - 8.5 | Singlet | The proton at the C-3 position of the pyrazole ring is expected to be in the aromatic region, deshielded by the ring current and the adjacent nitrogen atom. |

| Phenyl Protons (ortho) | 7.6 - 7.8 | Multiplet | The two protons on the phenyl ring ortho to the pyrazole nitrogen will be the most deshielded of the phenyl protons due to the anisotropic effect of the pyrazole ring. |

| Phenyl Protons (meta, para) | 7.3 - 7.5 | Multiplet | The meta and para protons of the phenyl group will appear as a complex multiplet in the aromatic region. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a pyrazole derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.[1]

-

Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid (-COOH) | 160 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2] |

| Pyrazole C-5 | 145 - 155 | The C-5 carbon, bearing the chloro substituent, will be significantly deshielded. |

| Phenyl C-1' (ipso) | 135 - 140 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| Pyrazole C-3 | 130 - 140 | The C-3 carbon of the pyrazole ring. |

| Phenyl C-2', C-6' (ortho) | 128 - 130 | The ortho carbons of the phenyl ring. |

| Phenyl C-4' (para) | 125 - 128 | The para carbon of the phenyl ring. |

| Phenyl C-3', C-5' (meta) | 120 - 125 | The meta carbons of the phenyl ring. |

| Pyrazole C-4 | 110 - 120 | The C-4 carbon, attached to the carboxylic acid group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The analysis is performed on the same NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is commonly used for chemical shift referencing.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching |

| C=N (Pyrazole Ring) | 1550 - 1620 | Stretching |

| C=C (Aromatic/Pyrazole) | 1450 - 1600 | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Experimental Protocol for IR Spectroscopy:

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique:

-

Sample Preparation: Mix 1-2 mg of the finely ground compound with 100-200 mg of dry potassium bromide (KBr).[1]

-

Pellet Formation: Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The molecular weight of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₀H₇ClN₂O₂) is approximately 222.63 g/mol . In the mass spectrum, a prominent molecular ion peak (or [M+H]⁺ in soft ionization techniques) is expected at m/z 222 (and 224 in a roughly 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl). Predicted collision cross-section values for various adducts can be found in databases like PubChem.[4]

-

Key Fragmentation Pathways:

-

Loss of COOH (m/z -45)

-

Loss of Cl (m/z -35)

-

Fragmentation of the phenyl group (m/z 77)

-

Cleavage of the pyrazole ring

-

Experimental Protocol for Mass Spectrometry:

A general procedure for the mass spectrometric analysis of a small organic molecule is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for such molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structural elucidation of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid.

Caption: Spectroscopic techniques and the structural information they provide.

Conclusion

The structural elucidation of novel compounds like 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a detailed, predictive overview of the expected NMR, IR, and Mass spectrometry data for this molecule. By understanding the underlying principles and comparing the expected data with experimentally obtained spectra, researchers can confidently confirm the structure and purity of their synthesized compounds, paving the way for further investigation into their chemical and biological properties.

References

Sources

solubility and stability of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Technical Guide: Solubility and Stability of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-64-5 ) is a critical heterocyclic building block used in the synthesis of agrochemicals (herbicides), pharmaceuticals, and fused ring systems such as pyrano[2,3-c]pyrazoles.[1][2] Its structural integrity relies on the stability of the pyrazole core, while its reactivity is defined by the electrophilic C5-chlorine atom and the C4-carboxylic acid moiety.

This guide provides a definitive technical analysis of its physicochemical behavior, focusing on solubility limits across solvent classes and stability profiles under stress conditions. It moves beyond basic datasheets to offer actionable protocols for handling, solubilization, and degradation monitoring.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility and stability behavior.

| Property | Value | Notes |

| IUPAC Name | 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| CAS Number | 54367-64-5 | Verified Identity |

| Molecular Formula | C₁₀H₇ClN₂O₂ | |

| Molecular Weight | 222.63 g/mol | |

| Appearance | Colorless to off-white crystals | |

| Melting Point | 188 °C | Indicates high lattice energy and solid-state stability [1].[3][4] |

| Predicted pKa | 3.2 ± 0.3 | Acidic (COOH). The 5-Cl and 1-Ph groups exert electron-withdrawing effects, increasing acidity relative to unsubstituted pyrazoles. |

| Predicted LogP | 2.6 – 2.9 | Moderately lipophilic; poor aqueous solubility in un-ionized form. |

Solubility Analysis

The solubility of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is governed by its ionization state. As a weak acid, its aqueous solubility is pH-dependent.

Solvent Compatibility Matrix

| Solvent Class | Solubility Rating | Mechanistic Insight |

| Water (pH < 3) | Insoluble (< 0.1 mg/mL) | The molecule exists in its protonated, neutral form. High lattice energy prevents dissolution. |

| Water (pH > 7) | Soluble (> 10 mg/mL) | Deprotonation forms the carboxylate anion ( |

| DMSO / DMF | High (> 50 mg/mL) | Dipolar aprotic solvents disrupt intermolecular hydrogen bonding effectively. Recommended for stock solutions. |

| Alcohols (MeOH, EtOH) | Moderate (10–30 mg/mL) | Soluble, particularly upon warming. Suitable for recrystallization.[4] |

| Chlorinated Solvents | Low to Moderate | DCM or Chloroform may require heating; limited solubility due to polarity mismatch with the carboxylic acid. |

pH-Dependent Solubility Logic

The following diagram illustrates the equilibrium shifts that dictate aqueous solubility.

Figure 1: Solubility equilibrium showing the transition from solid to ionized species governed by pH.

Stability Profile

This compound exhibits robust thermal stability but possesses specific chemical vulnerabilities due to the 5-chloro substituent.

Chemical Stability

-

Hydrolysis (Carboxylic Acid): The C4-carboxylic acid is chemically stable and does not undergo hydrolysis (unlike esters).

-

Nucleophilic Aromatic Substitution (SNAr): The C5-chlorine atom is activated by the electron-withdrawing C4-carboxyl group and the N1-phenyl ring.

-

Risk: In the presence of strong nucleophiles (amines, thiols, hydroxide) at elevated temperatures, the chlorine can be displaced.

-

Condition: Refluxing in strong base (e.g., 1M NaOH) for extended periods may lead to 5-hydroxy derivatives or ring opening, though the compound is generally stable in mild base at room temperature.

-

-

Oxidation: The compound is highly resistant to oxidation, evidenced by its synthesis via KMnO₄ oxidation of the corresponding aldehyde [1].

Forced Degradation Pathways

Figure 2: Potential degradation pathways under stress conditions.

Experimental Protocols

These protocols are designed to generate self-validating data for regulatory or development purposes.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to establish precise solubility limits.

-

Preparation: Weigh ~20 mg of micronized compound into three 4 mL glass vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS, pH 1.2 HCl, Water).

-

Equilibration:

-

Seal vials and place in a shaker incubator at 25°C ± 0.5°C.

-

Agitate at 200 RPM for 24 hours.

-

-

Sampling:

-

Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved solid.

-

Critical Step: Measure the pH of the supernatant to ensure the buffer capacity was not exceeded by the acidic compound.

-

-

Analysis:

-

Dilute the supernatant with Mobile Phase (see HPLC conditions below) to fit the calibration range.

-

Quantify via HPLC-UV.

-

Protocol B: Forced Degradation (Stress Testing)

Use this to validate stability-indicating analytical methods.

| Stressor | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable (Recovery > 98%) |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Potential minor degradation (SNAr at C5-Cl) |

| Oxidation | 3% H₂O₂, RT | 24 Hours | Stable (Recovery > 99%) |

| Thermal | Solid state, 105°C | 3 Days | Stable |

Protocol C: HPLC Analytical Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic phenyl/pyrazole absorption).

-

Retention Time: Expect elution around 5–7 minutes depending on dead volume (moderately lipophilic).

Handling and Storage Recommendations

-

Storage: Store in a cool, dry place (ambient temperature is acceptable, but 2-8°C is preferred for long-term reference standards). Keep container tightly closed to prevent moisture absorption, which can alter weighings but likely won't degrade the compound.

-

Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). The compound is a substituted pyrazole; avoid inhalation of dust.

-

Incompatibility: Avoid storage with strong oxidizing agents or strong bases (to prevent salt formation or potential hydrolysis).

References

-

Synthesis & Melting Point Verification

-

CAS Registry & Identity

-

General Stability Guidelines

- Source: ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).

- Relevance: Basis for the forced degrad

-

URL: [Link]

Sources

- 1. 54367-66-7|5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 38405-69-5|5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. aksci.com [aksci.com]

- 7. molcore.com [molcore.com]

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (5-Cl-PPC) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique electronic distribution: it possesses a stable lipophilic core (N-phenyl pyrazole), a modifiable solubility handle (4-carboxylic acid), and a reactive electrophilic center (5-chloride).

This technical guide details the synthetic access, reactivity profiles, and medicinal chemistry applications of 5-Cl-PPC. Unlike simple heterocycles, this scaffold acts as a bifunctional linchpin , allowing simultaneous exploration of chemical space at the C4 and C5 positions to tune potency and physicochemical properties (LogD, tPSA).

Structural Analysis & Pharmacophore Logic

The 5-Cl-PPC scaffold is defined by three distinct vectors for optimization:

-

The N1-Phenyl Ring: Dominates the lipophilic profile. Substitutions here (e.g., 4-F, 2,4-dichloro) modulate metabolic stability and hydrophobic collapse into binding pockets.

-

The C4-Carboxylic Acid: Serves as the primary "exit vector." It is typically converted to amides, esters, or heterocycles (e.g., oxadiazoles) to engage hydrogen-bonding networks in the solvent-exposed regions of a protein target.

-

The C5-Chloride: The critical "switch." Chemically, it behaves as a vinylogous imidoyl chloride . The electron-withdrawing nature of the adjacent N1-phenyl and C4-carbonyl group activates this position for Nucleophilic Aromatic Substitution (

), enabling the introduction of amines, thiols, or ethers without transition metal catalysis.

Electronic Activation Mechanism

The reactivity of the C5-Cl is driven by the resonance contribution of the N1 lone pair and the electron-withdrawing C4-carboxyl group. This "push-pull" system lowers the energy barrier for nucleophilic attack at C5, making it a versatile point for fragment-based drug design (FBDD).

Robust Synthetic Access (The Foundation)

While various routes exist, the Vilsmeier-Haack formylation is the industrial and laboratory gold standard for generating the 5-chloro-4-formyl intermediate, which is subsequently oxidized to the target acid.

Core Synthesis Workflow

The synthesis typically proceeds from a phenylhydrazone precursor.

Figure 1: The canonical synthetic pathway for accessing the 5-Cl-PPC scaffold.

Critical Process Parameters (CPP)

-

Reagent Stoichiometry: The Vilsmeier reaction requires excess

(typically 3-5 equiv) to ensure complete conversion of the pyrazolone -OH to -Cl and simultaneous formylation. -

Temperature Control: The formylation step is exothermic. Controlled addition at 0°C followed by heating to 80-100°C is required to drive the reaction.

-

Oxidation Choice: While

is historically used, Pinnick oxidation (

Chemical Reactivity & Library Generation

The power of 5-Cl-PPC lies in its orthogonal reactivity . The C4-acid and C5-chloride can be modified sequentially.

Path A: C5-Diversification ( )

The 5-chloro group is displaced by nucleophiles. This is often performed before amide coupling if the incoming nucleophile is less reactive than the amine used for the C4 position, or after if the C4-amide is stable.

-

Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

-

Conditions: DMF or DMSO,

or -

Scope: Introduction of solubilizing groups (morpholine, piperazine) or specific recognition motifs.

Path B: C4-Diversification (Amide Coupling)

Standard peptide coupling reagents (HATU, T3P) work efficiently.

-

Note: The steric bulk of the N1-phenyl and C5-chloro groups can slightly retard coupling rates compared to benzoic acids. T3P (Propylphosphonic anhydride) is recommended for sterically hindered amines.

Path C: Metal-Catalyzed Cross-Coupling

The C5-Cl bond is also active in Palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create 1,5-diaryl pyrazoles (common in COX-2 inhibitors).

-

Buchwald-Hartwig: For introducing anilines that are too weakly nucleophilic for thermal

.

Data Summary: Reactivity Profile

| Position | Functional Group | Primary Reactivity | Key Reagents | Application |

| N1 | Phenyl Ring | Electrophilic Subst. | Tuning Lipophilicity/Metabolism | |

| C4 | Carboxylic Acid | Amide Coupling | HATU, T3P, Amines | Fragment Growing / Solubility |

| C5 | Chloride | Amines, Boronic Acids | Scaffold Hopping / Specificity |

Medicinal Chemistry Case Studies

Kinase Inhibition (ATP-Competitors)

Pyrazoles are bioisosteres of the purine ring found in ATP. The 5-Cl-PPC scaffold allows for the construction of "Type I" or "Type II" kinase inhibitors.

-

Strategy: The N1-phenyl occupies the hydrophobic pocket. The C4-amide extends into the hinge region or solvent front. The C5-substituent (introduced via

) can be designed to interact with the gatekeeper residue. -

Example: Derivatives where C5 is substituted with a morpholine have shown activity against CDK2 and EGFR kinases [3].

Anti-Inflammatory Agents (COX-2)

The 1,5-diarylpyrazole motif is the core of Celecoxib.

-

Application: Using 5-Cl-PPC, researchers can perform a Suzuki coupling at C5 to install the second aryl ring, followed by C4 manipulation to tune selectivity between COX-1 and COX-2.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier Method)

This protocol generates the aldehyde intermediate, the precursor to the acid.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a dropping funnel. Flush with Argon.

-

Reagent Prep: Charge the flask with anhydrous DMF (3.0 equiv) and cool to 0°C.

-

Activation: Dropwise add

(3.5 equiv) over 20 minutes. The solution will turn pale yellow (Vilsmeier salt formation). Stir for 30 mins at 0°C. -

Addition: Add 1-phenyl-3-methyl-5-pyrazolone (1.0 equiv) as a solution in DMF or solid (if soluble).

-

Reaction: Warm to room temperature, then heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour the reaction mixture onto crushed ice (500g). Neutralize carefully with saturated

to pH 7-8. -

Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

-

Self-Validation:

NMR should show a singlet aldehyde proton around

-

Protocol B: Diversification at C5

Method for introducing an amine at the 5-position.

-

Dissolution: Dissolve 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in DMSO (0.5 M concentration).

-

Base/Nucleophile: Add

(2.5 equiv) and the amine nucleophile (1.2 - 1.5 equiv). -

Reaction: Heat to 100°C for 12 hours (conventional) or 120°C for 30 mins (Microwave).

-

Workup: Dilute with water. Acidify with 1M HCl to pH 3-4.

-

Note: The product (amino-acid) usually precipitates. If not, extract with EtOAc.

-

-

Purification: Recrystallization or Reverse-Phase HPLC.

Visualizations

Pathway Logic: Divergent Library Synthesis

Figure 2: Divergent synthetic strategies allow for flexible library generation. Path B is often preferred to avoid side reactions with the activated ester.

References

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890. Link

-

Kallman, N. J., et al. (2016). Regioselective Synthesis of Aminopyrazoles. Beilstein Journal of Organic Chemistry, 12, 23-28. Link

-

Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. Journal of Medicinal Chemistry, 49(8), 2588–2600. Link

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

potential therapeutic targets of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid analogs

The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid and its structural analogs.

Focus: Xanthine Oxidoreductase Inhibition, Anti-Inflammatory Modulation, and Synthetic Utility.

Executive Summary

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from the canonical 1,5-diarylpyrazoles seen in COX-2 inhibitors (e.g., celecoxib) or CB1 antagonists (e.g., rimonabant). Its unique substitution pattern—specifically the 4-position carboxylic acid combined with a 5-chloro "warhead"—positions it as a potent non-purine inhibitor of Xanthine Oxidoreductase (XOR) .

This guide analyzes the scaffold's primary utility in treating hyperuricemia (gout) and explores its secondary potential as a precursor for fused heterocyclic systems targeting Topoisomerase II in oncology.

Primary Therapeutic Target: Xanthine Oxidoreductase (XOR)

The Clinical Need

Xanthine Oxidoreductase (XOR) is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[1] Overactivity leads to hyperuricemia, the precursor to gout and a risk factor for cardiovascular disease. While allopurinol (a purine analog) remains a standard of care, it suffers from hypersensitivity reactions. Non-purine selective inhibitors (NP-XORIs) like febuxostat offer better safety profiles.

Mechanism of Action

Analogs of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid function as NP-XORIs. Unlike purine analogs that bind to the molybdenum cofactor (MoCo) active site directly, these pyrazole derivatives exploit the hydrophobic channel leading to the active site.

-

The "Anchor": The 4-carboxylic acid moiety is critical.[2] It forms salt bridges and hydrogen bonds with Arg880 and Glu802 residues within the XOR active site tunnel. This mimics the interaction of the substrate's carbonyl groups.

-

The Hydrophobic Clamp: The 1-phenyl ring and the 5-chloro substituent engage in

-

Structure-Activity Relationship (SAR)

Optimization of the scaffold typically involves modifications at the para position of the 1-phenyl ring or the 3-position of the pyrazole.

| Substituent Zone | Modification | Effect on Potency (IC50 against XOR) | Mechanistic Rationale |

| C-4 (Acid) | Conversion to Ester | Loss of Activity | Loss of critical H-bond/salt bridge with Arg880. |

| C-4 (Acid) | Bioisostere (Tetrazole) | Retained/Variable | Acidic proton is required for binding. |

| N-1 (Phenyl) | p-Nitro / p-Cyano | Increased | Electron-withdrawing groups enhance |

| C-5 (Chloro) | Replacement with H | Decreased | Loss of steric bulk/hydrophobic fill in the accessory pocket. |

| C-5 (Chloro) | Replacement with Methyl | Moderate | Methyl is hydrophobic but lacks the electronic modulation of Cl. |

Pathway Visualization

The following diagram illustrates the inhibition of the Purine Catabolism pathway by the target scaffold.

Caption: Blockade of Uric Acid production via XOR inhibition by 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid analogs.

Secondary Targets: Oncology & Inflammation

Topoisomerase II (Synthetic Precursor Role)

While the free acid is an XOR inhibitor, it serves as a vital "warhead precursor" for oncology. By reacting the acid chloride of this scaffold with pyrazolones, researchers generate pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones .[3]

-

Target: DNA Topoisomerase II.

-

Mechanism: These fused tricyclic systems intercalate into DNA or stabilize the cleavable complex, inducing apoptosis in cancer cell lines. The 5-chloro-1-phenyl moiety dictates the planarity and lipophilicity required for DNA intercalation.

Anti-Inflammatory Cytokine Modulation

Derivatives of the scaffold, particularly those sulfonated at the 5-position or coupled to form amides, show efficacy in reducing pro-inflammatory cytokines (TNF-

-

Context: Unlike COX-2 selective pyrazoles (which usually lack the 4-COOH), these analogs likely act via upstream modulation of NF-

B signaling pathways, though the precise molecular target remains less defined than XOR.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid via the Vilsmeier-Haack oxidation route.

Workflow Diagram:

Caption: Synthetic route converting phenylhydrazones to the target pyrazole acid.

Detailed Protocol:

-

Cyclization/Formylation: Treat the appropriate phenylhydrazone with Vilsmeier reagent (POCl

/DMF) at 0°C, then reflux. This installs the 4-formyl group and the 5-chloro substituent simultaneously. -

Oxidation: Dissolve the resulting aldehyde in acetonitrile/water. Add sodium chlorite (NaClO

) and sulfamic acid (scavenger) to oxidize the aldehyde to the carboxylic acid selectively without affecting the chloro-group. -

Purification: Recrystallize from ethanol to yield white needles.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC

-

Reagents:

-

Enzyme: Bovine milk Xanthine Oxidase (0.05 units/mL).

-

Substrate: Xanthine (50

M) in phosphate buffer (pH 7.5). -

Test Compound: Dissolve in DMSO (final concentration <1%).

-

-

Procedure:

-

Incubate enzyme with test compound for 10 minutes at 25°C.

-

Initiate reaction by adding Xanthine substrate.

-

Detection: Monitor the increase in absorbance at 290 nm (formation of uric acid) using a UV-Vis spectrophotometer for 10 minutes.

-

-

Calculation:

-

Plot % Inhibition vs. log[Concentration] to derive IC

.

-

References

-

Zhang, C., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry.[1] Link

-

Kuo, S.C., et al. (2007). Synthesis of new xanthone analogues and their biological activity test – Cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study. Bioorganic & Medicinal Chemistry Letters.[3] Link

-

BenchChem. 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Biological Activity and Synthesis.Link

-

PubChem. Compound Summary: 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine. Link

Sources

- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Reactivity of the Pyrazole Ring in 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Guide for Synthetic Chemists

Executive Summary & Electronic Topology

As a Senior Application Scientist, I frequently encounter pyrazole derivatives in drug discovery pipelines, particularly in the development of kinase and COX-2 inhibitors. Among these, 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid stands out as an exceptionally versatile, orthogonally functionalizable building block.

To master its reactivity, one must first understand its electronic topology. The pyrazole core is inherently a π-excessive heterocycle; however, the introduction of the N-1 phenyl group, the C-5 chlorine atom, and the C-4 carboxylic acid fundamentally inverts this behavior. The C-4 carboxyl group exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects, pulling electron density away from the core. This "push-pull" dynamic severely depletes the electron density at the C-5 position, rendering the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed oxidative addition.

Figure 1: Electronic reactivity map of the 5-chloro-1-phenyl-1H-pyrazole scaffold.

Orthogonal Functionalization Strategies

The true power of this molecule lies in the ability to selectively functionalize the C-4 and C-5 positions without cross-reactivity.

C-4 Carboxyl Activation

The C-4 carboxylic acid is typically synthesized via the KMnO4 oxidation of its corresponding carbaldehyde precursor, a process that reliably yields the stable acid[1]. To functionalize this position (e.g., forming complex amides), the acid must be activated. While direct coupling reagents (HATU, EDC) are viable, converting the acid to an acid chloride using thionyl chloride (SOCl2) is often preferred. Causality Insight: The acid chloride provides a highly reactive electrophile that outcompetes any potential SNAr at C-5, allowing for rapid amidation even with sterically hindered amines.

C-5 Halogen Displacement (Cross-Coupling & SNAr)

The C-Cl bond is historically inert in unactivated arenes, but here, the adjacent C-4 electron-withdrawing group lowers the LUMO of the pyrazole ring. This facilitates the oxidative addition of Palladium(0) into the C-Cl bond. This principle has been elegantly demonstrated in2 to synthesize complex fused systems like pyrazolo[4,3-c]pyridines[2].

Expert Tip: For optimal C-5 cross-coupling, it is highly recommended to first convert the C-4 carboxylic acid into an ester or amide. A free carboxylate anion (formed under the basic conditions of cross-coupling) can coordinate to the Palladium catalyst, poisoning the catalytic cycle and drastically reducing yields.

Figure 2: Pd-catalyzed cross-coupling catalytic cycle at the C-5 position.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, ensuring the bench chemist can visually or analytically confirm success at each stage.

Protocol A: Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride

Purpose: Activation of the C-4 position for downstream amidation/esterification.

-

Setup: Suspend 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 eq).

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic intermediate attacks the carboxylic acid, driving the formation of the acid chloride much faster than oxalyl chloride alone.

-

-

Self-Validation: Observe the evolution of CO2 and CO gas. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution (typically 2-3 hours at room temperature).

-

Isolation: Concentrate under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step to prevent hydrolysis.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling at C-5

Purpose: Introduction of an alkyne moiety at the C-5 position. (Note: Ensure the C-4 position is protected as an ester/amide).

-

Setup: In an oven-dried Schlenk flask, combine the C-4 protected 5-chloro-1-phenyl-1H-pyrazole (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).

-

Solvent/Base: Add degassed DMF and Triethylamine (Et3N) in a 1:1 ratio.

-

Causality: Et3N acts as both a base to deprotonate the terminal alkyne and a ligand to stabilize the active Pd(0) species. CuI forms a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex exponentially faster than the free alkyne.

-

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

-

Self-Validation: The solution will rapidly transition from a pale yellow to a deep brown/black color, indicating the formation of the active Pd(0) species and successful transmetalation.

-

Completion: Heat at 80 °C for 4-6 hours. Monitor by TLC (disappearance of the starting material).

Quantitative Data: Reaction Optimization

To guide experimental design, the following table summarizes the optimized quantitative parameters for functionalizing the C-5 position. Note the reliance on polar aprotic solvents and elevated temperatures to overcome the activation energy barrier of the C-Cl bond.

| Reaction Type | Nucleophile / Coupling Partner | Catalyst / Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |

| SNAr | Primary Amines | K2CO3 (Base) | DMF | 100-120 | 65 - 85% |

| SNAr | Thiols | Cs2CO3 (Base) | DMF | 80-100 | 70 - 90% |

| Sonogashira | Terminal Alkynes | Pd(PPh3)2Cl2, CuI, Et3N | DMF | 80-100 | 75 - 95% |

| Suzuki-Miyaura | Aryl Boronic Acids | Pd(dppf)Cl2, Na2CO3 | Dioxane/H2O | 90-110 | 60 - 85% |

References

-

Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. Molecules (PMC). 1

-

Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. Vilkauskaitė, G., Šačkus, A., & Holzer, W. European Journal of Organic Chemistry (2011). 2

Sources

Methodological & Application

Application Note & Detailed Protocol: A Streamlined Synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate in medicinal chemistry, starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This application note delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed, step-by-step protocol, and presents the necessary data in a clear, accessible format.

The pyrazole scaffold is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The target molecule of this guide serves as a key building block for more complex therapeutic agents, such as certain celecoxib derivatives, which are selective COX-2 inhibitors.[2][4][5][6] The presented synthesis is a robust and efficient two-step process, commencing with a Vilsmeier-Haack reaction that concurrently accomplishes formylation and chlorination, followed by a straightforward oxidation to yield the desired carboxylic acid.

Overall Synthetic Scheme

The transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is efficiently achieved in two primary steps:

-

Vilsmeier-Haack Formylation and Chlorination: The starting material is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Oxidation: The aldehyde intermediate is then oxidized to the final carboxylic acid product.

Caption: Overall two-step synthesis workflow.

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting.

The Vilsmeier-Haack Reaction: A Dual-Purpose Transformation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] In this specific application, it ingeniously performs both formylation at the 4-position and chlorination at the 5-position of the pyrazole ring in a single pot.

The reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF with POCl₃.[10][11]

The tautomeric nature of the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which exists in equilibrium with its enol form, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is crucial. The enol form provides the nucleophilic oxygen that initiates the reaction cascade, while the electron-rich pyrazole ring directs the electrophilic attack of the Vilsmeier reagent to the C4 position. The subsequent workup leads to the formation of the aldehyde and the replacement of the hydroxyl group with a chlorine atom.

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Oxidation of the Aldehyde to Carboxylic Acid

The conversion of the intermediate aldehyde to the final carboxylic acid is a standard oxidation reaction. Several oxidizing agents can be employed for this purpose.[12] A common and effective method involves the use of potassium permanganate (KMnO₄) in an aqueous medium.[13] This method is generally high-yielding and the progress of the reaction can often be visually monitored by the disappearance of the purple permanganate color. Alternative reagents such as pyridinium chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆) or Oxone® can also be effective.[12]

Part 2: Experimental Protocols

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 | 10.0 g | 0.0574 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | 0.268 |

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10.0 g, 0.0574 mol) and N,N-dimethylformamide (50 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (25 mL, 0.268 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 80-90 °C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[14][15]

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 220.65 | 5.0 g | 0.0227 |

| Potassium permanganate (KMnO₄) | 158.03 | 4.3 g | 0.0272 |

| Water | 18.02 | 100 mL | - |

| Acetone | 58.08 | 50 mL | - |

Protocol:

-

In a round-bottom flask, dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5.0 g, 0.0227 mol) in acetone (50 mL).

-

In a separate beaker, prepare a solution of potassium permanganate (4.3 g, 0.0272 mol) in water (100 mL).

-

Slowly add the potassium permanganate solution to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.

-

Continue stirring at room temperature for 2-3 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed. Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 2.

-

The white precipitate of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.[13]

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Part 3: Data and Expected Results

| Compound | Appearance | Melting Point (°C) |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pale yellow solid | 143-148 |

| 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | White to off-white solid | ~210-215 |

Characterization of the products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structures.

Conclusion

This application note outlines a reliable and efficient two-step synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid. The use of the Vilsmeier-Haack reaction for simultaneous formylation and chlorination provides an elegant and atom-economical approach to the key aldehyde intermediate. The subsequent oxidation is a robust transformation that yields the desired product in good purity and yield. This synthetic route is highly applicable for laboratory-scale preparation and has the potential for scale-up in the context of pharmaceutical and medicinal chemistry research.

References

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

-

Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Available at: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

-

Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

-

Celecoxib Derivative Intermediates And Their Synthetic Pathways. Available at: [Link]

-

Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

-

Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

-

Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]

-

Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. ResearchGate. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

-

Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). Lupine Publishers. Available at: [Link]

-

Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR. Available at: [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. Available at: [Link]

-

Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Semantic Scholar. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. ResearchGate. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: High-Yield Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

The pyrazolo[3,4-

5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid serves as an ideal orthogonal building block for this synthesis. The rationale for selecting this specific starting material lies in its pre-installed functional groups:

-

The C4-Carboxylic Acid: Provides a handle for amidation, which eventually forms the pyrimidine ring's lactam/amide moiety.

-

The C5-Chloro Leaving Group: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (S

Ar) due to the electron-withdrawing effects of the adjacent C4-carbonyl group and the pyrazole ring nitrogens. This allows for the facile introduction of an amine at the C5 position without requiring harsh transition-metal catalysis[1].

This application note details a robust, three-step synthetic workflow to convert 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid into 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-

Synthetic Workflow Visualization

The transformation relies on a sequence of acyl chloride formation, tandem amidation/S

Fig 1: Three-step synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Activation to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride

Causality Check: Carboxylic acids are poor electrophiles. Conversion to the acyl chloride using Thionyl Chloride (SOCl

Procedure:

-

Charge a 100 mL round-bottom flask with 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (10.0 mmol, ~2.22 g).

-

Add 15 mL of neat thionyl chloride (SOCl

) and 2 drops of anhydrous N,N-dimethylformamide (DMF). -

Equip the flask with a reflux condenser and a drying tube (CaCl

). Reflux the mixture at 80°C for 3 hours. -

Self-Validation: The reaction is complete when the suspension transitions into a clear, homogenous yellow solution, indicating the consumption of the insoluble carboxylic acid.

-

Cool to room temperature and remove excess SOCl

in vacuo. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl -

The resulting crude 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride is used immediately in the next step to prevent hydrolysis.

Step 2: Tandem Amidation and S Ar to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Causality Check: This step achieves two transformations. At 0°C, the highly reactive acyl chloride undergoes rapid amidation. Upon heating, the excess ammonia acts as a nucleophile to displace the C5-chloro group via S

Procedure:

-

Dissolve the crude acyl chloride from Step 1 in 10 mL of anhydrous 1,4-dioxane.

-

Transfer the solution dropwise into a heavy-walled pressure tube containing 30 mL of cold (0°C) concentrated aqueous ammonia (NH

OH, 28-30%), stirring vigorously. -

Allow the mixture to stir at 0°C for 30 minutes to ensure complete amidation.

-

Seal the pressure tube and heat the mixture to 100°C for 12 hours.

-

Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The intermediate 5-chloro-carboxamide will disappear, replaced by a lower-R

spot corresponding to the 5-amino product. IR spectroscopy will show a shift of the C=O stretch to ~1650 cm -

Cool the vessel to room temperature, vent carefully, and pour the contents into 100 mL of ice water.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.

Step 3: Microwave-Assisted Cyclocondensation

Causality Check: The final annulation requires the condensation of the primary amine and the primary amide with a one-carbon donor (e.g., formamide or triethyl orthoformate). Microwave (MW) irradiation provides rapid, uniform dielectric heating, overcoming the high activation energy barrier of the final dehydration/cyclization step, drastically reducing reaction times and minimizing degradation byproducts.

Procedure:

-

In a 10 mL microwave-safe vial, combine 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2.0 mmol) and formamide (5.0 mL). (Note: For substituted pyrimidines, aroyl halides or orthoesters can be substituted here).

-

Seal the vial and subject it to microwave irradiation (1000 W) at 150°C for 5 minutes.

-

Self-Validation: The reaction mixture will darken slightly. Upon completion, TLC will indicate the consumption of the highly polar starting material.

-

Cool the mixture to room temperature and pour it into crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with hot n-hexane, and recrystallize from ethanol to obtain the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-

]pyrimidin-4-one.

Quantitative Data: Optimization of Cyclocondensation

The transition from conventional thermal heating to microwave-assisted synthesis in Step 3 provides a massive improvement in both throughput and yield. The table below summarizes the comparative data for the cyclocondensation step.

| Reaction Method | Reagent (1-Carbon Donor) | Temperature | Time | Isolated Yield (%) | Purity (HPLC) |

| Conventional Reflux | Formamide | 150°C | 6 - 8 hours | 73 - 78% | > 92% |

| Conventional Reflux | Triethyl orthoformate | 146°C | 5 - 7 hours | 75 - 80% | > 94% |

| Microwave Irradiation | Formamide | 150°C | 4 - 6 mins | 88 - 92% | > 98% |

| Microwave Irradiation | Triethyl orthoformate | 140°C | 3 - 5 mins | 90 - 94% | > 98% |

Data Interpretation: Microwave irradiation not only reduces the reaction time from hours to minutes but also limits the formation of thermodynamic degradation products, leading to a tighter crude profile and higher isolated yields after recrystallization.

References

-

Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition Asian Journal of Chemistry URL:[Link]

-

Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis Synthetic Communications (Taylor & Francis) URL:[Link]

-

Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data Molecules (MDPI / PMC) URL:[Link]

Sources

Application Note: Evaluation of Antifungal Efficacy in 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Introduction & Chemical Context

The 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a "privileged structure" in medicinal and agricultural chemistry. Derivatives of this acid—specifically pyrazole-4-carboxamides —are potent Succinate Dehydrogenase Inhibitors (SDHIs) . They function by binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II, disrupting the tricarboxylic acid (TCA) cycle and electron transport chain [1].[1]

While historically significant in agrochemistry (targeting phytopathogens like Rhizoctonia solani), recent studies have expanded their utility to medically relevant pathogens (Candida albicans, Aspergillus fumigatus).

Synthetic Pathway Overview

To evaluate these compounds, researchers typically derivatize the carboxylic acid into amides. The following workflow outlines the critical activation step required before biological testing.

Figure 1: Activation of the scaffold to generate bioactive carboxamides. The acid chloride intermediate is moisture-sensitive and must be used immediately for coupling.

Protocol A: Primary Screening (Medical Mycology)

Standard: CLSI M38 (Filamentous Fungi) & M27 (Yeasts). Objective: Determine the Minimum Inhibitory Concentration (MIC) against human pathogens.

Materials

-

Test Compounds: Dissolved in 100% DMSO (Stock: 1600 µg/mL).

-

Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Strains: Aspergillus fumigatus (ATCC 204305), Candida albicans (ATCC 90028).

-

Controls: Posaconazole (Positive), DMSO (Vehicle), Media only (Sterility).

Experimental Workflow

-

Plate Preparation:

-

Dispense 100 µL of RPMI-MOPS into columns 2–12 of a 96-well flat-bottom plate.

-